(+-)-Laudanosine

Cardiovascular Pharmacology α₁‑Adrenoceptor Antagonism In Vivo Dose‑Response

(±)-Laudanosine (20412-65-1) is the only benzyltetrahydroisoquinoline that combines selective α₁-adrenoceptor blockade with absent PDE inhibition, delivering a clean mechanistic profile unmatched by papaverine or in‑class analogs. It is the essential primary metabolite of atracurium & cisatracurium for PK‑PD modeling, provides a 10‑fold selectivity window for low‑affinity GABA receptors, and serves as the baseline scaffold for SK‑channel SAR. Procure this validated tool compound to eliminate off‑target variability and secure reproducible cardiovascular, neuropharmacological, or ADME data.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 20412-65-1
Cat. No. B7765402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Laudanosine
CAS20412-65-1
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
InChIKeyKGPAYJZAMGEDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Laudanosine (CAS 20412-65-1): A Benzylisoquinoline Alkaloid Metabolite with Distinct Pharmacological Profile


(±)-Laudanosine (N-methyl-tetrahydropapaverine) is a benzyltetrahydroisoquinoline alkaloid that occurs naturally in *Papaver somniferum* (opium poppy) and is a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium [1]. Unlike its structural relative papaverine, which exhibits non‑specific phosphodiesterase (PDE) inhibition, (±)-laudanosine demonstrates a selective α1‑adrenoceptor antagonist profile and lacks significant PDE inhibitory activity, establishing a mechanistically distinct signature within the benzylisoquinoline class [2].

Why Substituting (±)-Laudanosine with Other Benzylisoquinolines Is Scientifically Unsound


Despite sharing a benzyltetrahydroisoquinoline core, in‑class analogs such as papaverine, tetrahydropalmatine, and N‑alkyl‑laudanosine derivatives exhibit divergent pharmacodynamic profiles that preclude interchangeable use. (±)-Laudanosine uniquely combines selective α1‑adrenoceptor blockade with an absence of PDE inhibition, whereas papaverine acts as a non‑selective PDE inhibitor [1]. Furthermore, N‑alkylation markedly alters SK channel blocking potency: N‑methyl‑laudanosine (IC₅₀ = 15 μM) is ~10‑fold more potent than the parent compound (IC₅₀ = 152 μM), and N‑ethyl‑laudanosine (IC₅₀ = 47 μM) occupies an intermediate position [2]. The stereochemical configuration and N‑substituent bulk also dictate α1‑adrenoceptor affinity, with N‑propyl analogs displaying increased binding compared to N‑ethyl counterparts [3]. Consequently, substituting (±)-laudanosine with a structurally similar analog introduces uncontrolled variation in receptor selectivity, potency, and off‑target liability, compromising experimental reproducibility and procurement validity.

Quantitative Differentiation of (±)-Laudanosine vs. Structural Analogs: An Evidence‑Based Procurement Guide


Selective α₁‑Adrenoceptor Antagonism vs. Papaverine: In Vivo Potency Comparison

In normotensive pithed rats, (±)-laudanosine produced a rightward shift of the methoxamine dose‑response curve at 3 and 6 mg kg⁻¹ i.v., demonstrating functional α₁‑adrenoceptor blockade [1]. In contrast, the structurally related analog papaverine does not exhibit this α₁‑antagonist activity and instead acts as a non‑selective PDE inhibitor across multiple PDE isoforms isolated from bovine aorta, an activity absent in (±)-laudanosine [2].

Cardiovascular Pharmacology α₁‑Adrenoceptor Antagonism In Vivo Dose‑Response

SK Channel Blockade: (±)-Laudanosine vs. N‑Methyl‑Laudanosine vs. N‑Ethyl‑Laudanosine

In dopaminergic neurons, (±)-laudanosine blocks the apamin‑sensitive afterhyperpolarization (AHP) with a mean IC₅₀ of 152 μM [1]. N‑Methyl‑laudanosine (NML) is ~10‑fold more potent (IC₅₀ = 15 μM), while N‑ethyl‑laudanosine exhibits intermediate potency (IC₅₀ = 47 μM) [2]. N‑Butyl‑ and N‑benzyl‑laudanosine derivatives are less potent than the parent compound [3].

Ion Channel Pharmacology SK Channel Blockade Electrophysiology

Differential GABA Receptor Subtype Interaction: Low‑Affinity vs. High‑Affinity Sites

(±)-Laudanosine exhibits a marked preference for low‑affinity GABA receptors (IC₅₀ = 10 μM) over high‑affinity GABA receptors (IC₅₀ = 100 μM), as determined by [³H]bicuculline methochloride and [³H]muscimol binding assays, respectively [1]. This 10‑fold selectivity is not observed for bicuculline, which potently inhibits both sites, or for muscimol, a high‑affinity selective agonist.

Neuropharmacology GABA Receptor Binding Receptor Subtype Selectivity

Nicotinic Acetylcholine Receptor Blockade: Laudanosine vs. Atracurium

At human recombinant α4β2 nicotinic acetylcholine receptors, the parent drug atracurium is ~6.7‑fold more potent (IC₅₀ = 1.4 μM) than its metabolite (±)-laudanosine (IC₅₀ = 9.4 μM) when stimulated with 0.1 μM acetylcholine [1]. This differential potency is critical for interpreting cholinergic effects observed during atracurium infusion, as laudanosine accumulation may contribute to nicotinic receptor modulation at concentrations distinct from the parent drug.

Nicotinic Receptor Pharmacology Recombinant Receptor Assays Metabolite Pharmacology

Age‑Dependent Pharmacokinetics: Laudanosine Elimination Half‑Life in Elderly vs. Young Adults

In a comparative clinical study, the elimination half‑life of laudanosine was significantly prolonged in elderly patients (mean age 80.9 yr) compared to young adults (mean age 23.8 yr): 229.1 min vs. 173.1 min, respectively [1]. Correspondingly, laudanosine clearance was significantly slower in the elderly: 4.85 ml min⁻¹ kg⁻¹ vs. 7.29 ml min⁻¹ kg⁻¹ in young patients [2].

Clinical Pharmacokinetics Age‑Related Pharmacology Drug Metabolism

Validated Research and Industrial Applications of (±)-Laudanosine (CAS 20412-65-1)


Investigating α₁‑Adrenoceptor‑Mediated Cardiovascular Responses in Rodent Models

As demonstrated in pithed rat assays, (±)-laudanosine produces a rightward shift in the methoxamine dose‑response curve at 3–6 mg kg⁻¹ i.v., confirming functional α₁‑adrenoceptor antagonism [1]. This property makes it a suitable tool for mechanistic cardiovascular studies requiring a PDE‑independent α₁‑blocker, distinguishing it from papaverine, which lacks this activity [2].

Differentiating Low‑Affinity vs. High‑Affinity GABA Receptor Function

With an IC₅₀ of 10 μM at low‑affinity GABA receptors versus 100 μM at high‑affinity sites, (±)-laudanosine provides a 10‑fold selectivity window for probing low‑affinity GABA receptor contributions in neuronal preparations [1]. This selectivity is not shared by bicuculline or muscimol, enabling clearer interpretation of GABAergic signaling in seizure or excitability studies.

SK Channel Pharmacology: Baseline Reference for Structure‑Activity Relationship (SAR) Studies

In dopaminergic neuron electrophysiology assays, (±)-laudanosine exhibits an IC₅₀ of 152 μM for blocking the apamin‑sensitive AHP [1]. This relatively low potency positions the parent compound as the ideal baseline for SAR campaigns exploring N‑alkyl substitutions, where N‑methyl‑laudanosine (IC₅₀ = 15 μM) and N‑ethyl‑laudanosine (IC₅₀ = 47 μM) reveal how minor modifications drastically enhance SK channel blockade [2].

Metabolite‑Parent Drug Interaction Studies in Neuromuscular Blockade Research

As the primary metabolite of atracurium and cisatracurium, (±)-laudanosine is essential for pharmacokinetic‑pharmacodynamic modeling. Its α4β2 nicotinic receptor IC₅₀ of 9.4 μM contrasts with atracurium's 1.4 μM [1], while its prolonged elimination half‑life in elderly patients (229.1 min vs. 173.1 min in young adults) underscores its utility in age‑stratified pharmacological investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Laudanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.